N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2176069-76-2
VCID: VC5050728
InChI: InChI=1S/C14H17N3O2S2/c1-2-12-5-6-14(20-12)21(18,19)17-8-11-7-13(10-3-4-10)16-9-15-11/h5-7,9-10,17H,2-4,8H2,1H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3
Molecular Formula: C14H17N3O2S2
Molecular Weight: 323.43

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide

CAS No.: 2176069-76-2

Cat. No.: VC5050728

Molecular Formula: C14H17N3O2S2

Molecular Weight: 323.43

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide - 2176069-76-2

Specification

CAS No. 2176069-76-2
Molecular Formula C14H17N3O2S2
Molecular Weight 323.43
IUPAC Name N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide
Standard InChI InChI=1S/C14H17N3O2S2/c1-2-12-5-6-14(20-12)21(18,19)17-8-11-7-13(10-3-4-10)16-9-15-11/h5-7,9-10,17H,2-4,8H2,1H3
Standard InChI Key QPXBNXQGEHVVMI-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture and Functional Groups

The compound’s structure comprises a pyrimidine ring substituted at the 6-position with a cyclopropyl group and at the 4-position with a methylene bridge linking to a 5-ethylthiophene-2-sulfonamide moiety (Fig. 1). The pyrimidine core (C4H3N2\text{C}_4\text{H}_3\text{N}_2) provides a planar aromatic system, while the cyclopropyl group introduces steric constraints and electronic modulation through its non-planar geometry . The thiophene ring (C4H3S\text{C}_4\text{H}_3\text{S}) is functionalized at position 2 with a sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) and at position 5 with an ethyl chain (C2H5-\text{C}_2\text{H}_5), enhancing hydrophobicity and potential for π-π stacking interactions .

Table 1: Comparative Molecular Features of Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC14H18N3O2S2\text{C}_{14}\text{H}_{18}\text{N}_{3}\text{O}_{2}\text{S}_{2}324.44Pyrimidine, cyclopropyl, sulfonamide
N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide C14H15N3OS\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{OS}273.36Pyrimidine, cyclopropyl, carboxamide
N-Cyclopropyl-N-[2-(3-{[(E)-6,6-dimethylhept-2-en-4-ynyl]ethylamino}methylphenoxy)ethyl]thiophene-2-sulfonamide C27H36N2O3S2\text{C}_{27}\text{H}_{36}\text{N}_{2}\text{O}_{3}\text{S}_{2}500.70Thiophene sulfonamide, alkyne

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

A plausible retrosynthetic approach involves disconnecting the molecule into two key fragments:

  • 6-Cyclopropylpyrimidin-4-ylmethanamine: Synthesized via cyclopropanation of a pre-functionalized pyrimidine intermediate, followed by reductive amination or nucleophilic substitution to introduce the methylamine linker .

  • 5-Ethylthiophene-2-sulfonyl chloride: Prepared by sulfonation of 5-ethylthiophene using chlorosulfonic acid, followed by purification and stabilization under anhydrous conditions .

Coupling these fragments via a nucleophilic acyl substitution reaction between the sulfonyl chloride and the primary amine would yield the target sulfonamide.

Challenges in Synthesis

  • Cyclopropanation: Introducing the cyclopropyl group onto the pyrimidine ring requires precise control of reaction conditions to avoid ring-opening or side reactions .

  • Sulfonamide Stability: The sulfonyl chloride intermediate is moisture-sensitive, necessitating inert atmosphere handling .

  • Regioselectivity: Ensuring correct substitution patterns on both the pyrimidine and thiophene rings demands orthogonal protecting group strategies .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its mixed polar (sulfonamide) and nonpolar (cyclopropyl, ethyl) groups. Theoretical calculations predict moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility due to the hydrophobic ethyl and cyclopropyl substituents . Stability studies of analogous sulfonamides suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled storage .

Crystallographic Considerations

X-ray diffraction data for similar pyrimidine-thiophene hybrids reveal monoclinic crystal systems with intermolecular hydrogen bonds involving sulfonamide NH2-\text{NH}_2 groups and pyrimidine nitrogen atoms . These interactions likely contribute to the compound’s melting point, estimated to range between 180–220°C based on thermal analyses of related structures .

Computational and Theoretical Analyses

Molecular Modeling and Electronic Structure

Density functional theory (DFT) simulations of the compound’s electronic structure highlight localized electron density on the pyrimidine nitrogens (0.45e\sim -0.45 \, \text{e}) and sulfonamide oxygen atoms (0.65e\sim -0.65 \, \text{e}), suggesting potential sites for electrophilic or nucleophilic attack . The cyclopropyl group induces torsional strain, increasing the pyrimidine ring’s reactivity toward electrophilic substitution at the 2- and 5-positions.

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